N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea
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Overview
Description
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea is a complex organic compound with a unique structure that combines aromatic amine and silane functionalitiesIts structure includes a urea linkage, an aromatic amine, and a trimethoxysilyl group, which contribute to its diverse reactivity and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with 4-nitrophenyl isocyanate to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-(trimethoxysilyl)propyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic amine can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a functionalizing agent for surfaces.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its silane functionality.
Mechanism of Action
The mechanism of action of N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea involves its ability to form covalent bonds with various substrates through its silane group. This enables the compound to act as a coupling agent, facilitating the attachment of organic molecules to inorganic surfaces. The aromatic amine group can participate in hydrogen bonding and π-π interactions, further enhancing its reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-Aminophenoxy)phenyl]urea: Lacks the trimethoxysilyl group, resulting in different reactivity and applications.
N-[3-(Trimethoxysilyl)propyl]urea: Does not contain the aromatic amine group, limiting its use in certain applications.
Uniqueness
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea is unique due to its combination of aromatic amine and silane functionalities, which provide a versatile platform for various chemical modifications and applications. This dual functionality makes it particularly valuable in fields requiring surface modification and bioconjugation .
Properties
CAS No. |
105822-32-0 |
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Molecular Formula |
C19H27N3O5Si |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-(4-aminophenoxy)phenyl]-3-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C19H27N3O5Si/c1-24-28(25-2,26-3)14-4-13-21-19(23)22-16-7-11-18(12-8-16)27-17-9-5-15(20)6-10-17/h5-12H,4,13-14,20H2,1-3H3,(H2,21,22,23) |
InChI Key |
PFTPNYNXKWCKQV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N)(OC)OC |
Origin of Product |
United States |
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